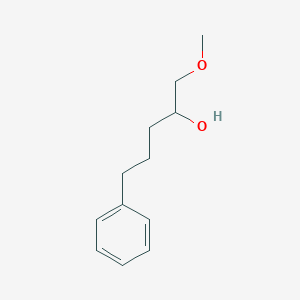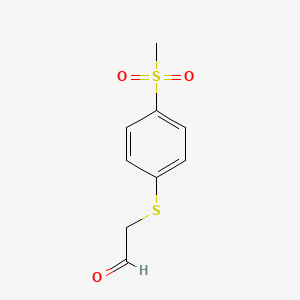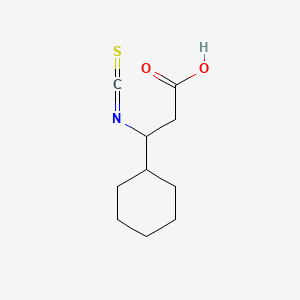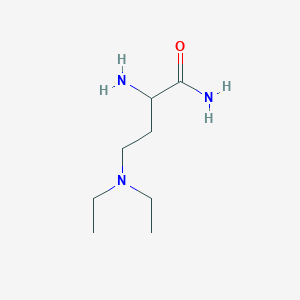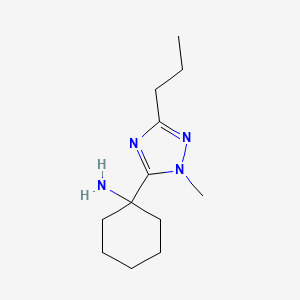
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of 1,2,4-triazoles This class of compounds is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidines with carboxylic acids, followed by cyclization with hydrazines . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation to accelerate the reaction .
Analyse Chemischer Reaktionen
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with different targets, which leads to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds also contain the 1,2,4-triazole ring and have been studied for their anticancer activity.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another compound with a similar structure, known for its biological activity.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: These derivatives have been evaluated for their potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-7-10-14-11(16(2)15-10)12(13)8-5-4-6-9-12/h3-9,13H2,1-2H3 |
InChI-Schlüssel |
DOXSMSQVYNTSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C2(CCCCC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



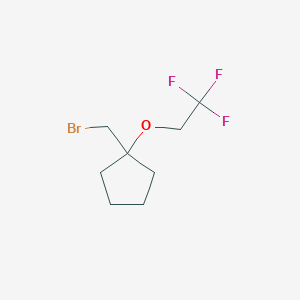
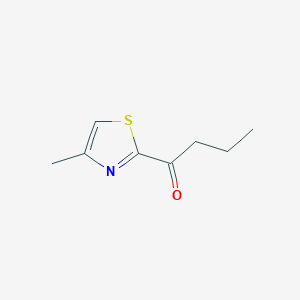
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
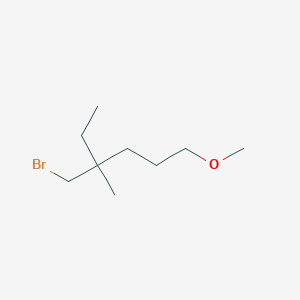
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
